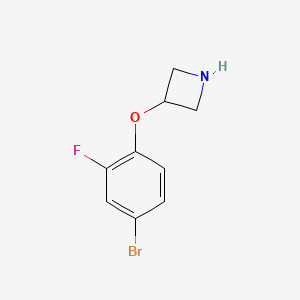

3-(4-Bromo-2-fluorophenoxy)azetidine

CAS No.:

Cat. No.: VC16014063

Molecular Formula: C9H9BrFNO

Molecular Weight: 246.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrFNO |

|---|---|

| Molecular Weight | 246.08 g/mol |

| IUPAC Name | 3-(4-bromo-2-fluorophenoxy)azetidine |

| Standard InChI | InChI=1S/C9H9BrFNO/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7,12H,4-5H2 |

| Standard InChI Key | IUBGLOJORVPFGQ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)OC2=C(C=C(C=C2)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) connected to a phenoxy group substituted at the 4-position with bromine and the 2-position with fluorine. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the electron-withdrawing halogens influence the electronic distribution of the aromatic ring. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-(4-bromo-2-fluorophenoxy)azetidine | |

| Canonical SMILES | C1C(CN1)OC2=C(C=C(C=C2)Br)F | |

| Standard InChIKey | IUBGLOJORVPFGQ-UHFFFAOYSA-N | |

| PubChem CID | 53409297 |

Spectral and Analytical Data

Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the azetidine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry confirms the molecular ion peak at m/z 246.08. The hydrochloride salt form (C₉H₁₀BrClFNO, MW 282.54 g/mol) exhibits enhanced solubility in polar solvents, broadening its utility in biological assays.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of 3-(4-Bromo-2-fluorophenoxy)azetidine typically involves a multi-step protocol:

-

Azetidine Ring Formation: Cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions yields azetidine.

-

Phenoxy Group Introduction: Nucleophilic aromatic substitution (SNAr) between azetidine and 4-bromo-2-fluorophenol in the presence of a base (e.g., K₂CO₃) facilitates ether linkage formation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and minimize byproducts. The hydrochloride derivative is synthesized via protonation with HCl gas in anhydrous ether.

Process Optimization Challenges

-

Halogen Reactivity: Competing substitution at the 4-bromo position necessitates controlled reaction temperatures (40–60°C).

-

Ring Strain: Azetidine’s instability requires inert atmospheres (N₂ or Ar) to prevent ring-opening reactions.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its hydrochloride salt (CAS 1713160-68-9) is commercially available at ~$360/g for preclinical research.

Material Science

Incorporation into polymers improves thermal stability (decomposition temperature >250°C) and dielectric properties, making it suitable for high-performance coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume